Benzyl pentadecafluorooctanoate

Description

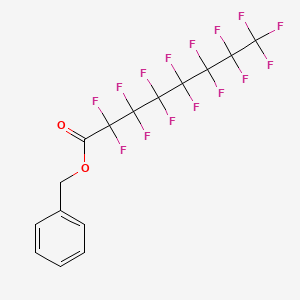

Benzyl pentadecafluorooctanoate is a fluorinated ester derived from pentadecafluorooctanoic acid (PFOA, CAS 335-67-1) . Its structure consists of a perfluorinated carbon chain (C8F15) linked to a benzyl group (C6H5CH2O−) via an ester bond. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and unique surfactant properties.

Properties

CAS No. |

208663-34-7 |

|---|---|

Molecular Formula |

C15H7F15O2 |

Molecular Weight |

504.19 g/mol |

IUPAC Name |

benzyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C15H7F15O2/c16-9(17,8(31)32-6-7-4-2-1-3-5-7)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h1-5H,6H2 |

InChI Key |

GTOYQMRWLDFWMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl pentadecafluorooctanoate can be synthesized through the esterification of pentadecafluorooctanoic acid with benzyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of fluorinated solvents can also enhance the solubility of the reactants and products, thereby increasing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl pentadecafluorooctanoate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.

Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl pentadecafluorooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl pentadecafluorooctanoate involves its interaction with various molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, altering their structure and function . This interaction can affect various cellular pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Structural and Functional Analogues

Pentadecafluorooctanoic Acid (PFOA) and Its Salts

- Ammonium pentadecafluorooctanoate (CAS 3825-26-1): A water-soluble ionic derivative of PFOA, used as a surfactant in fluoropolymer production.

- Sodium pentadecafluorooctanoate (CAS 335-95-5): Similar to the ammonium salt but with lower volatility. Both salts are highly persistent in the environment .

Key Differences :

- Benzyl pentadecafluorooctanoate, as a neutral ester, has lower water solubility compared to ionic salts, favoring solubility in organic solvents.

Ethyl Pentadecafluorooctanoate (CAS 3108-24-5)

- A shorter-chain ester with an ethyl group instead of benzyl. Its molecular weight (~414.2) is lower than this compound (estimated ~474.3), leading to higher volatility and faster environmental mobility .

Pentafluorophenyl Benzoate (CAS 55157-25-0)

- A fluorinated aromatic ester with a pentafluorophenyl group. Unlike this compound, it lacks a perfluorinated alkyl chain, resulting in reduced hydrophobicity and different applications (e.g., as a reactive intermediate in organic synthesis) .

Physical and Chemical Properties

Observations :

- The benzyl group in this compound increases molecular weight and thermal stability compared to ethyl derivatives.

- Ionic salts (e.g., ammonium) exhibit significantly higher water solubility, whereas esters are more lipophilic .

Toxicity and Environmental Impact

Critical Notes:

- This compound’s environmental impact is tied to its hydrolysis to PFOA, a regulated persistent organic pollutant .

- Ionic salts like ammonium pentadecafluorooctanoate have well-documented toxicological risks, whereas ester derivatives require further study .

Reactivity and Stability

- Hydrolysis: this compound is expected to hydrolyze slowly in aqueous environments, releasing PFOA and benzyl alcohol. This contrasts with ethyl esters, which may hydrolyze faster due to less steric hindrance .

- Thermal Stability : The aromatic benzyl group enhances thermal resistance compared to aliphatic esters, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.